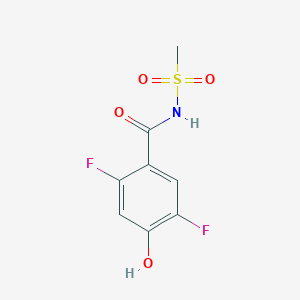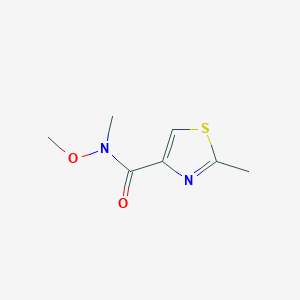![molecular formula C9H16ClNO2 B1466224 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1342004-74-3](/img/structure/B1466224.png)
2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Descripción general
Descripción
“2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring is a common feature in bioactive molecules used for treating human diseases. Its sp3 hybridization allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . The compound could serve as a key intermediate in synthesizing novel biologically active compounds with potential therapeutic applications.
Pharmacokinetics: ADME/Tox Studies
Heterocyclic compounds like pyrrolidine derivatives are instrumental in modifying physicochemical parameters to achieve optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles for drug candidates . This compound could be used in pharmacokinetic studies to understand its behavior within biological systems and its potential as a drug molecule.
Biochemistry: Enzyme Inhibition
Steric factors of pyrrolidine derivatives influence their biological activity, including enzyme inhibition. The unique structure of “2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one” may interact with specific enzymes, potentially leading to the development of new inhibitors that can be used to study or treat various biochemical pathways .
Chemical Biology: Protein Binding Studies
The stereogenicity of the pyrrolidine ring means that different stereoisomers can bind to enantioselective proteins in distinct ways. This compound could be utilized in chemical biology research to investigate the binding modes and affinities of drugs to their protein targets, which is crucial for understanding drug efficacy and safety .
Organic Synthesis: Building Block for Complex Molecules
Due to its reactivity and selectivity, this pyrrolidine derivative can act as a building block for the synthesis of more complex organic molecules. It could be particularly useful in constructing molecules with multiple stereocenters or in asymmetric synthesis .
Material Science: Organic Electronic Materials
Pyrrolidine and its derivatives have potential applications in material science, particularly in the development of organic electronic materials. The electron-donating properties of the nitrogen atom in the pyrrolidine ring can be harnessed to create organic semiconductors, which are used in a variety of electronic devices .
Direcciones Futuras
Mecanismo De Acción
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific functional groups and overall structure of the compound.
Mode of action
The mode of action would depend on the specific target. For example, some pyrrolidine derivatives have been shown to interact with receptors or enzymes, leading to changes in cellular signaling .
Biochemical pathways
The affected pathways would depend on the specific target and mode of action. Pyrrolidine derivatives have been associated with a variety of pathways, depending on their specific structures and targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives, for example, are often well absorbed and distributed due to their lipophilic nature .
Result of action
The molecular and cellular effects would depend on the specific target and mode of action. Some pyrrolidine derivatives have been associated with anti-inflammatory, analgesic, antibacterial, and other activities .
Propiedades
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7(10)9(12)11-4-3-8(5-11)6-13-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWJTTZOYMLCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



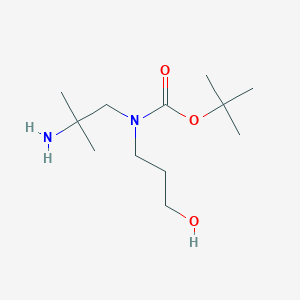
![5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466147.png)
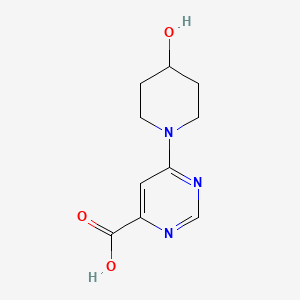
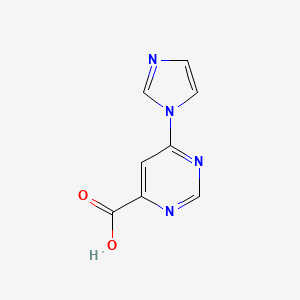
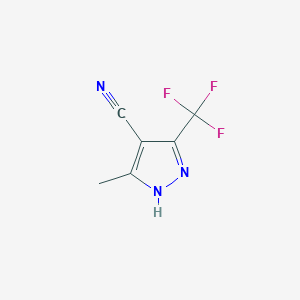
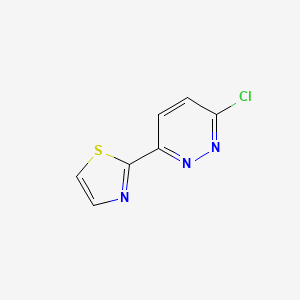


![Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1466157.png)


![[2-(2-Methoxyethoxy)pyridin-4-yl]methanol](/img/structure/B1466161.png)
